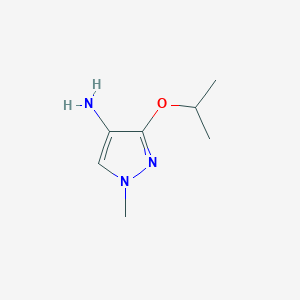

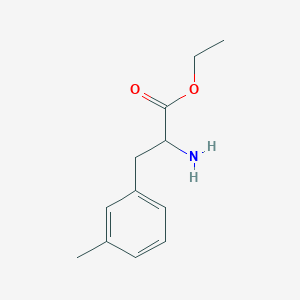

![molecular formula C24H17NO6 B2371788 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide CAS No. 886181-08-4](/img/structure/B2371788.png)

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C23H14FNO5 . It is related to a series of compounds known as 1-benzo [1,3]dioxol-5-yl-indoles . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . The structure–activity relationship study culminated in the identification of several active analogs . Further optimization may afford more active analogs .

Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using Density Functional Theory (DFT) with Becke’s non-local three parameter exchange and Lee-Yang-correlation Parr’s functional (B3LYP) and 6–311 G++ (d,p) basis set .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include a Pd-catalyzed C-N cross-coupling . These compounds may serve as a template for further optimization .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide” can be found in databases like PubChem .

科学的研究の応用

Cascade Reactions and Synthesis of Benzofuran Derivatives

Research by Gabriele et al. (2007) introduced a novel synthesis method for 2-benzofuran-2-ylacetamides, demonstrating the utility of sequential palladium-catalyzed reactions. This process highlights the chemical versatility of benzofuran derivatives and their potential for further chemical modifications and applications in synthesizing complex organic molecules (Gabriele et al., 2007).

Redox-Neutral Cascade Annulation

Pan et al. (2018) developed a Rh(III)-catalyzed cascade annulation process for N-phenoxyacetamides with propiolates, leading to benzofuran-2(3H)-ones. This method offers regio- and stereoselective access to complex molecules, showcasing the potential of benzofuran derivatives in constructing pharmacologically relevant structures with high precision (Pan et al., 2018).

Synthesis of Complex Indenols with Benzofuran Units

Mei et al. (2019) explored the rhodium-catalyzed synthesis of indenols incorporating benzofuran units, demonstrating the compound's capacity for creating novel structures with potential biological activity. This research underscores the adaptability of benzofuran derivatives for synthesizing compounds that may find applications in drug development and materials science (Mei et al., 2019).

Biological Evaluation of Benzothiazole and Benzofuran Hybrids

Alborz et al. (2018) synthesized and evaluated novel benzothiazole-benzofuran hybrid compounds for their antimicrobial and antimalarial activities. This study illustrates the potential of benzofuran derivatives in medicinal chemistry, particularly in developing new therapeutic agents (Alborz et al., 2018).

Chemoselective Synthesis of Benzofuran Frameworks

Yi et al. (2018) reported a solvent-controlled, chemoselective synthesis of benzofuran and chalcone frameworks, highlighting the strategic use of directing groups and solvent effects to steer the chemical transformations of N-phenoxyacetamides. This research offers insights into the design of new synthetic routes for constructing benzofuran derivatives for various applications (Yi et al., 2018).

将来の方向性

特性

IUPAC Name |

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO6/c26-21(13-28-16-6-2-1-3-7-16)25-22-17-8-4-5-9-18(17)31-24(22)23(27)15-10-11-19-20(12-15)30-14-29-19/h1-12H,13-14H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQHMTADEVEMCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

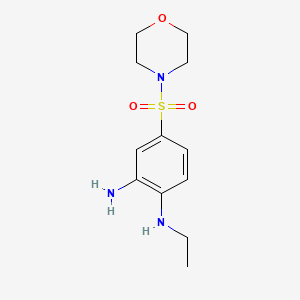

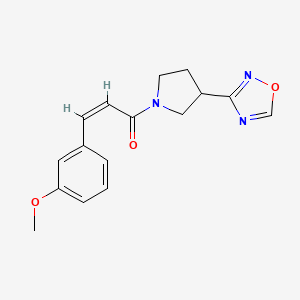

![ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2371706.png)

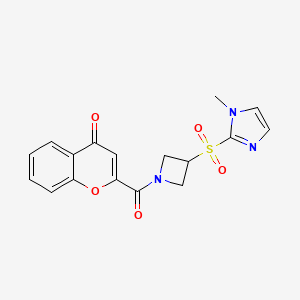

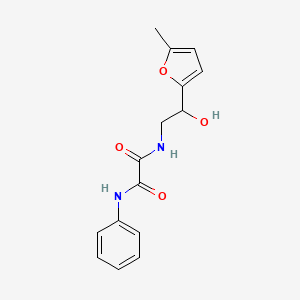

![2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2371709.png)

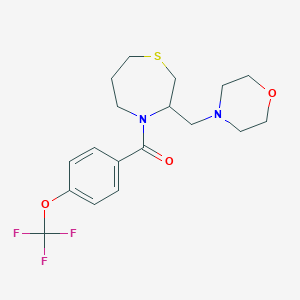

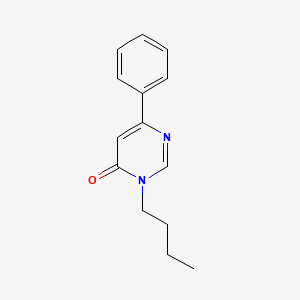

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)

![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)

![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)